[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate
Description
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c21-17(13-9-19-14-5-2-1-4-12(13)14)18(22)24-10-11-8-16(25-20-11)15-6-3-7-23-15/h1-9,19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPHZLKBJSGZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)OCC3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate typically involves multi-step organic reactions. The process begins with the preparation of the furan and isoxazole intermediates, followed by their coupling with the indole derivative. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product. Specific reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.
Scientific Research Applications
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored in drug discovery and development, particularly for its potential to interact with specific biological targets.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural motifs: indole-oxoacetate esters , oxazole/furan heterocycles , or substituent variations influencing physicochemical and biological properties.
Methyl 2-(5-Fluoro-1H-indol-3-yl)-2-oxoacetate
- Structure : Differs by a fluorine substituent at the indole 5-position and lacks the oxazole-furan moiety.
- Synthesis : Prepared via condensation of 5-fluoroindole with oxalyl chloride, followed by esterification .
- Biological Activity : Demonstrates neuroprotective and anti-proliferative properties, attributed to the electron-withdrawing fluorine atom enhancing metabolic stability and binding affinity to kinase targets .
- Crystallography : Forms hydrogen-bonded dimers in the solid state, stabilized by N–H···O interactions between indole NH and carbonyl groups .
N-Methyl-2-[2-(5-Methyl-3-Phenyl-4-Isoxazolyl)-1H-Indol-3-yl]-2-Oxoacetamide
- Structure : Replaces the oxazole-furan group with a phenyl-substituted isoxazole and introduces an N-methyl acetamide group.
- Key Features : The isoxazole ring enhances π-stacking interactions, while the acetamide group improves solubility compared to ester analogs .
- Activity : Reported as a kinase inhibitor, with the phenyl-isoxazole moiety contributing to hydrophobic binding pockets in enzyme active sites .
2-[5-(Adamantan-1-yl)-1H-Indol-3-yl]Acetic Acid
- Structure : Features an adamantane substituent at the indole 5-position and an acetic acid group instead of an oxoacetate ester.
- Synthesis : Adamantane incorporation involves Friedel-Crafts alkylation, enhancing lipophilicity and conferring antiviral activity .
- Applications : Used in auxin-inducible degron systems due to its steric bulk and resistance to enzymatic degradation .
Ethyl 2-(5-Bromo-1H-Indol-3-yl)-2-Oxoacetate
- Structure : Substitutes the furan-oxazole group with a bromine atom at the indole 5-position.
- Reactivity : Bromine enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Bioactivity : Halogenation at this position is associated with enhanced cytotoxicity in cancer cell lines .
Structural and Functional Analysis
Table 1. Comparative Properties of Selected Analogs
Key Trends:
Substituent Effects :
- Electron-withdrawing groups (e.g., F, Br) at the indole 5-position enhance metabolic stability and target affinity .
- Bulky substituents (e.g., adamantane) improve lipophilicity and resistance to enzymatic cleavage .
- Heterocyclic moieties (oxazole, isoxazole) contribute to π-π interactions in enzyme binding pockets .
Ester vs. Acid/Amide Derivatives :
- Esters (e.g., methyl, ethyl) are typically prodrugs, hydrolyzing in vivo to active acids.
- Amides (e.g., N-methyl acetamide) exhibit better solubility and prolonged half-lives .
Challenges :
- Steric hindrance from the furan-oxazole group may reduce coupling efficiency.
Biological Activity
The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of a furan ring, an oxazole moiety, and an indole structure, contributing to its diverse biological interactions. The molecular formula is , and it has a molecular weight of approximately 298.29 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxazole and furan rings can form hydrogen bonds and participate in π-π interactions with enzymes or receptors, which may lead to modulation of their activity.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: Its structure allows for binding to various receptors, potentially altering signaling pathways.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing oxazole and indole moieties have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | A549 (Lung) |
| Similar Oxazole Derivative | 15.0 | HeLa (Cervical) |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives with furan and oxazole functionalities exhibit significant antibacterial activity against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
Case Study 1: Anticancer Evaluation
In a study focusing on the anticancer potential of similar compounds, researchers found that derivatives of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl exhibited selective cytotoxicity against breast cancer cells. The study utilized MTT assays to determine cell viability post-treatment, revealing a dose-dependent response.
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of oxazole-based compounds against various pathogens. The study highlighted that certain substitutions on the furan ring enhanced antibacterial activity, suggesting a structure–activity relationship (SAR) worth exploring further.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
